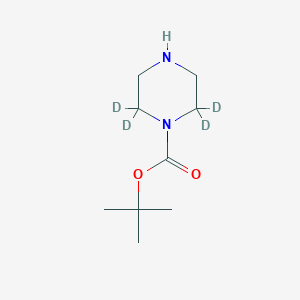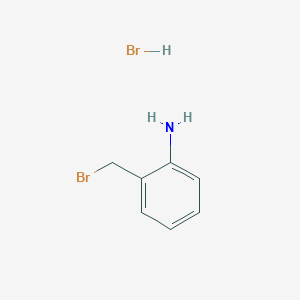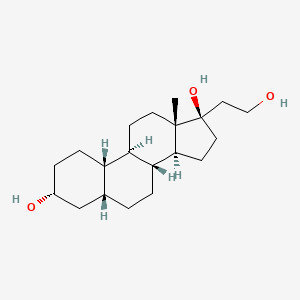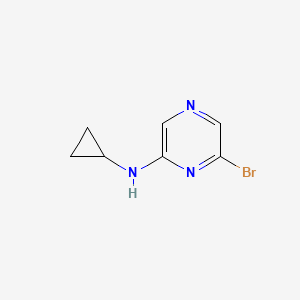
N-Boc-piperazine-2,2,6,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-piperazine-2,2,6,6-D4 is a deuterium-labeled compound with the molecular formula C9H14D4N2O2 and a molecular weight of 190.28 g/mol. This compound is a derivative of piperazine, where the hydrogen atoms at positions 2, 2, 6, and 6 are replaced with deuterium atoms. The Boc (tert-butoxycarbonyl) group is used to protect the nitrogen atoms in the piperazine ring during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, where piperazine is reacted with an aryl halide in the presence of a palladium catalyst . Another method involves the Cu-catalyzed Ullmann-Goldberg reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of N-Boc-piperazine-2,2,6,6-D4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-piperazine-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, deprotected piperazine, and substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Boc-piperazine-2,2,6,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-Boc-piperazine-2,2,6,6-D4 involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atoms, allowing selective reactions at other positions in the molecule. The deuterium atoms provide stability and enable the tracing of the compound in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-piperazine: Similar in structure but without deuterium atoms.
N-Boc-piperazine-2,2,6,6-D4: The deuterium-labeled version of 1-Boc-piperazine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use in isotopic labeling studies. This compound provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2 |
InChI-Schlüssel |
CWXPZXBSDSIRCS-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)



![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)





![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)

![4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide](/img/structure/B13448361.png)
